molecular formula C14H26O2 B14199859 11-(2-Methoxyethoxy)undec-1-yne CAS No. 832726-21-3

11-(2-Methoxyethoxy)undec-1-yne

Cat. No.: B14199859
CAS No.: 832726-21-3
M. Wt: 226.35 g/mol
InChI Key: UIDUYZVLDVVTQQ-UHFFFAOYSA-N
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Description

11-(2-Methoxyethoxy)undec-1-yne is a terminal alkyne derivative with an 11-carbon backbone and a 2-methoxyethoxy substituent at the 11th position. Its molecular formula is C₁₄H₂₄O₂, with a molecular weight of 224.34 g/mol. The compound features a reactive alkyne group (C≡CH) at the first carbon and a polar ether-containing side chain (2-methoxyethoxy) at the terminal end. This structural duality makes it valuable in organic synthesis, particularly in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and polymer chemistry, where its solubility and reactivity can be tuned via the ether group .

Properties

CAS No.

832726-21-3

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

11-(2-methoxyethoxy)undec-1-yne

InChI

InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-16-14-13-15-2/h1H,4-14H2,2H3

InChI Key

UIDUYZVLDVVTQQ-UHFFFAOYSA-N

Canonical SMILES

COCCOCCCCCCCCCC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(2-Methoxyethoxy)undec-1-yne typically involves the reaction of undec-1-yne with 2-methoxyethanol in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures around 50-70°C.

    Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvent: Common solvents include dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Large-scale reactors with precise temperature and pressure control.

    Purification: Techniques such as distillation or recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

11-(2-Methoxyethoxy)undec-1-yne undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation.

    Substitution: The methoxyethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of ethers or other substituted products.

Scientific Research Applications

11-(2-Methoxyethoxy)undec-1-yne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 11-(2-Methoxyethoxy)undec-1-yne involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, forming cyclic compounds. The methoxyethoxy group can enhance solubility and reactivity in polar solvents. The pathways involved include:

    Cycloaddition: Formation of cyclic structures.

    Nucleophilic Substitution: Replacement of the methoxyethoxy group with other nucleophiles.

Comparison with Similar Compounds

1-Undecyne (Undec-1-yne)

  • Molecular Formula : C₁₁H₂₀
  • Molecular Weight : 152.28 g/mol
  • Key Differences : Lacks the 2-methoxyethoxy substituent.
  • Properties :
    • Lower polarity due to absence of oxygen-containing groups.
    • Boiling point: ~196–198°C (predicted), significantly lower than 11-(2-methoxyethoxy)undec-1-yne due to reduced molecular weight and polarity.
    • Reactivity: The terminal alkyne is highly reactive in coupling reactions but less soluble in polar solvents compared to the methoxyethoxy derivative .

11-[2-(2-Ethoxyethoxy)ethoxy]undecanal

  • Molecular Formula : C₁₇H₃₄O₄
  • Molecular Weight : 314.45 g/mol
  • Key Differences : Replaces the methoxy group with an ethoxy group and includes an aldehyde functional group.
  • Properties :
    • Increased hydrophilicity due to additional ethoxy units.
    • The aldehyde group enables nucleophilic addition reactions, unlike the alkyne in the target compound.
    • Applications: Used in fragrance synthesis and as a surfactant intermediate .

1,1-Diethoxyundecane

  • Molecular Formula : C₁₅H₃₂O₂
  • Molecular Weight : 244.41 g/mol
  • Key Differences : Contains two ethoxy groups at the first carbon instead of a terminal alkyne.
  • Properties :
    • Acts as a protected aldehyde (acetal derivative), reducing reactivity compared to alkynes.
    • Higher boiling point (~280°C) due to increased molecular weight and lack of unsaturated bonds .

10-Undecyn-1-yl (E)-2-(2-Iodovinyl)-6-methoxybenzoate

  • Molecular Formula : C₂₁H₂₅IO₃
  • Molecular Weight : 452.33 g/mol
  • Key Differences : Aromatic ester with an iodine substituent and alkyne group.
  • Properties: Used in cross-coupling reactions (e.g., Sonogashira coupling) for complex molecule synthesis. The iodine atom enhances electrophilicity, enabling regioselective bond formation .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
This compound C₁₄H₂₄O₂ 224.34 Terminal alkyne, ether Click chemistry, polymer science
1-Undecyne C₁₁H₂₀ 152.28 Terminal alkyne Organic synthesis, lubricants
11-[2-(2-Ethoxyethoxy)ethoxy]undecanal C₁₇H₃₄O₄ 314.45 Aldehyde, ether Surfactants, fragrances
1,1-Diethoxyundecane C₁₅H₃₂O₂ 244.41 Acetal (protected aldehyde) Solvent, intermediate synthesis
10-Undecyn-1-yl benzoate derivative C₂₁H₂₅IO₃ 452.33 Aromatic ester, alkyne, iodine Cross-coupling reactions

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